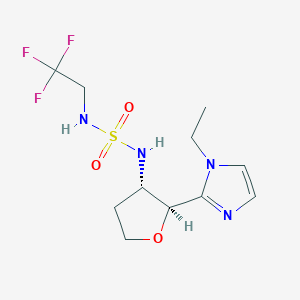
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. In addition, this compound has also been shown to bind to specific receptors in the body, including the adenosine receptor, which plays a role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine are diverse and depend on the specific application of the compound. In the field of medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In addition, this compound has also been shown to improve glucose metabolism and reduce blood pressure in animal models.
実験室実験の利点と制限
The advantages of using (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and complex synthesis method.
将来の方向性
There are several future directions for the research and development of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine. One potential direction is to further explore the use of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area of future research.
In conclusion, (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.
合成法
The synthesis of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine involves a series of chemical reactions. The first step involves the reaction of 1-ethylimidazole with 2,2,2-trifluoroethyl chloroformate to form 1-ethylimidazole-2-carbonyl-2,2,2-trifluoroethyl carbonate. This intermediate is then reacted with (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid to form the final product.
科学的研究の応用
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, this compound has also been studied for its potential use as a diagnostic tool in imaging studies.
特性
IUPAC Name |
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N4O3S/c1-2-18-5-4-15-10(18)9-8(3-6-21-9)17-22(19,20)16-7-11(12,13)14/h4-5,8-9,16-17H,2-3,6-7H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGRQLOROZZBHB-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)NS(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCO2)NS(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


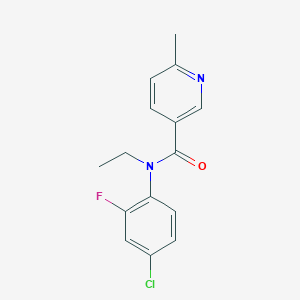
![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)

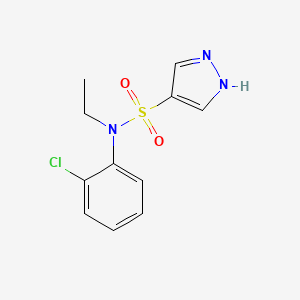
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)
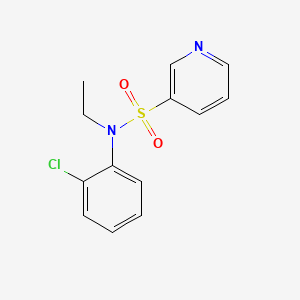
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)
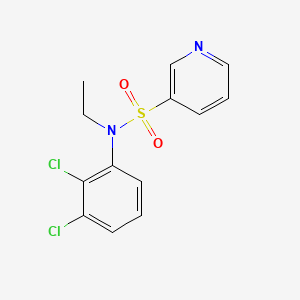
![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)